molecular formula C11H10N2O B13869837 2-(3-Oxopyrrolidin-1-yl)benzonitrile

2-(3-Oxopyrrolidin-1-yl)benzonitrile

Cat. No.: B13869837
M. Wt: 186.21 g/mol
InChI Key: RZWCBPLJUJUYHB-UHFFFAOYSA-N
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Description

2-(3-Oxopyrrolidin-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety substituted at the 2-position with a 3-oxopyrrolidine ring. This structure combines the electron-withdrawing cyano group with the polar, hydrogen-bond-capable pyrrolidinone ring, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(3-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H10N2O/c12-7-9-3-1-2-4-11(9)13-6-5-10(14)8-13/h1-4H,5-6,8H2

InChI Key

RZWCBPLJUJUYHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)C2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxopyrrolidin-1-yl)benzonitrile typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the formation of Schiff base intermediates, which are subsequently reduced . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Oxopyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitriles or pyrrolidinones.

Scientific Research Applications

2-(3-Oxopyrrolidin-1-yl)benzonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Oxopyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Formula Key Applications/Activities Reference(s)
This compound Benzonitrile with 3-oxopyrrolidine at 2-position; no methyl linker C₁₁H₁₀N₂O Potential medicinal/materials applications (inferred) N/A
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile (CID 24701923) 3-Substituted benzonitrile with methyl-linked 2-oxopyrrolidine C₁₂H₁₂N₂O Structural analog; physicochemical properties studied
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (Compound 1c) 4-Substituted benzonitrile with triazole and chlorophenyl groups C₁₇H₁₁ClN₄ Cytotoxic activity (IC₅₀: 27.1 µg/mL in MCF-7 cells)
4-(3-(4-Oxopiperidin-1-yl)phenyl)benzonitrile (CAS 250718-98-0) 3-Substituted benzonitrile with 4-oxopiperidine ring C₁₂H₁₄N₂O Synthetic intermediate; reference yield ~28%
Perampanel (2-(2-Oxo-1-phenyl-5-pyridin-yl-1,2-dihydropyridin-3-yl)benzonitrile) 2-Substituted benzonitrile with pyridinone and phenyl groups C₂₃H₁₅N₃O Antiepileptic (AMPA receptor antagonist)
4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile 4-Substituted benzonitrile with quinazolinone scaffold C₁₈H₁₅N₃O₂ Pharmaceutical polymorph (anticancer potential)

Physicochemical and Pharmacokinetic Properties

  • Perampanel’s pyridinone and phenyl groups increase molecular weight (MW: 349.4 g/mol) and logP, correlating with blood-brain barrier penetration .
  • Thermodynamic Stability: Polymorphic forms of quinazolinone-based benzonitriles (e.g., ) highlight the role of crystallization in optimizing bioavailability and stability .

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